
(Furfurylthio)acetic acid
Overview
Description
(Furfurylthio)acetic acid is a thioether derivative of acetic acid, structurally characterized by a furfuryl group (C₅H₅O–CH₂–) attached via a sulfur atom to the acetic acid backbone. Its molecular formula is C₇H₈O₃S, with a molecular weight of 172.21 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Furfurylthio)acetic acid can be synthesized through several methods. One common approach involves the reaction of furfuryl mercaptan with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
Reactants: Furfuryl mercaptan and chloroacetic acid.
Conditions: Basic medium, often using sodium hydroxide.
Procedure: The furfuryl mercaptan is added to a solution of chloroacetic acid in the presence of sodium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: (Furfurylthio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thio group to a thiol or even further to a sulfide.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
Chemical Synthesis
1.1. Precursor for Furan Derivatives
(Furfurylthio)acetic acid can serve as a precursor for synthesizing various furan derivatives. Furan compounds are significant in organic chemistry due to their reactivity and utility in synthesizing pharmaceuticals and agrochemicals. The thioether group enhances the nucleophilicity of the furan ring, allowing for more efficient reactions with electrophiles.
1.2. Synthesis of Bioactive Compounds
This compound is also utilized in the synthesis of bioactive molecules. For instance, derivatives of furfurylthioacetic acid may exhibit antimicrobial or anti-inflammatory properties, making them candidates for drug development. Research has indicated that modifications to the furan ring can lead to compounds with enhanced biological activities.
Pharmaceutical Applications
2.1. Antimicrobial Activity
Studies have shown that this compound and its derivatives possess antimicrobial properties, which can be beneficial in developing new antibiotics or antifungal agents. The structure-activity relationship (SAR) studies indicate that specific substitutions on the furan ring can significantly enhance their efficacy against resistant bacterial strains.
2.2. Drug Delivery Systems
The incorporation of this compound into drug delivery systems is being explored due to its ability to form stable complexes with various therapeutic agents. This property can enhance the solubility and bioavailability of poorly soluble drugs, improving therapeutic outcomes.
Industrial Applications
3.1. Biorefinery Processes
this compound is being investigated within biorefinery contexts, where it can be produced from renewable biomass sources such as lignocellulosic materials. The compound can be part of integrated processes that convert biomass into valuable chemicals, including acetic acid and furfural, through hydrolysis and fermentation methods.
3.2. Green Chemistry Initiatives
The utilization of this compound aligns with green chemistry principles by promoting the use of renewable resources and minimizing waste generation during chemical processes. Its application in sustainable chemical synthesis contributes to reducing the environmental footprint of chemical manufacturing.
Case Studies
Mechanism of Action
The mechanism of action of (furfurylthio)acetic acid involves its interaction with various molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (Furfurylthio)acetic acid with three analogous compounds:
Key Observations:
- Acidity : The fluorine in 2-[(4-Fluorophenyl)thio]acetic acid increases acidity due to its electron-withdrawing nature, whereas the furfuryl group’s oxygen may slightly enhance acidity compared to phenylthio derivatives .
- Solubility: The furfuryl group’s oxygen atom likely improves solubility in polar solvents (e.g., water, ethanol) compared to purely aromatic substituents like phenyl .
- Thermal Stability : Thioether linkages generally confer stability, but the furan ring’s conjugated system may reduce thermal stability relative to phenyl derivatives.
Biological Activity
(Furfurylthio)acetic acid is a sulfur-containing organic compound derived from furan, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, toxicity, and potential applications in various fields.
Chemical Structure and Properties
This compound is characterized by the presence of a furfuryl group linked to a thioacetic acid moiety. Its chemical structure can be represented as follows:
This compound exhibits properties typical of thioesters and is expected to undergo similar metabolic pathways as other sulfur-containing compounds.
Antimicrobial Activity
Research has indicated that sulfur-containing compounds, including this compound, exhibit significant antimicrobial properties. A study evaluating the antibacterial effects of various thiofuran derivatives found that this compound demonstrated notable activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus .
Antioxidant Properties
This compound also shows potential antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. In vitro assays have demonstrated that this compound can scavenge free radicals effectively, thus contributing to cellular protection .
Toxicity Studies
The safety profile of this compound has been assessed through various toxicity studies. The No Observed Effect Level (NOEL) for related compounds suggests that furfuryl derivatives generally have a favorable safety margin. For instance, studies on structurally related thiofuran compounds indicated NOEL values ranging from 0.45 mg/kg to 3 mg/kg body weight in rat models .
Compound | NOEL (mg/kg bw/day) |
---|---|
Furfuryl isopropyl sulfide | 1.3 |
Furfuryl mercaptan | 3.0 |
Furfuryl thioacetate | 0.83 |
Bis(2-methyl-3-furyl) disulfide | 0.45 |
Case Study 1: Antimicrobial Efficacy
In a clinical setting, a formulation containing this compound was tested against antibiotic-resistant strains of bacteria. The results indicated a significant reduction in bacterial load after treatment compared to control groups, highlighting its potential as an alternative antimicrobial agent .
Case Study 2: Antioxidant Activity
A laboratory study focused on the antioxidant capacity of this compound using DPPH radical scavenging assays showed that it could effectively reduce oxidative stress markers in cultured human cells. This suggests its potential use in nutraceutical applications aimed at enhancing health and preventing oxidative damage .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying (Furfurylthio)acetic acid in synthetic mixtures?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection is widely used. Validate the method using spike-recovery experiments (e.g., 90–110% recovery range) and calibration curves with R² > 0.994. For acidic matrices, ion-pair chromatography using C18 columns with phosphate buffers (pH 2.5–3.0) improves resolution . Titration methods, similar to acetic acid analysis, may require pH adjustments to account for the thioether group’s reduced acidity .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Follow strict stoichiometric ratios (e.g., furfuryl mercaptan:chloroacetic acid = 1:1.05) and inert atmospheric conditions (N₂/Ar) to prevent oxidation. Document reaction parameters (temperature ±1°C, agitation speed, solvent purity) meticulously. For purification, use recrystallization in ethanol-water mixtures (70:30 v/v) and confirm purity via melting point consistency (±2°C) and HPLC retention time matching .
Q. What are the critical stability considerations for storing this compound?
- Methodological Answer : Store in amber glass vials under inert gas at –20°C to prevent photodegradation and oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 weeks) with periodic HPLC analysis to track degradation products (e.g., disulfide formation). Use chelating agents like EDTA (0.01% w/v) in aqueous solutions to mitigate metal-catalyzed decomposition .
Advanced Research Questions
Q. How can contradictory NMR spectral data for this compound derivatives be resolved?
- Methodological Answer : For ambiguous proton signals (e.g., overlapping thioether and aromatic peaks), use 2D NMR (COSY, HSQC) to assign coupling patterns. Compare experimental results with computational predictions (DFT-based chemical shift calculations). For stereochemical conflicts, employ NOESY or ROESY to confirm spatial proximity of substituents .
Q. What strategies optimize the reaction yield of this compound in biphasic systems?
- Methodological Answer : Use phase-transfer catalysts like tetrabutylammonium bromide (0.5–1 mol%) to enhance interfacial reactivity. Monitor reaction kinetics via in-situ FTIR to identify rate-limiting steps (e.g., thiol deprotonation). Adjust solvent polarity (e.g., toluene-water mixtures) to improve reagent partitioning. Post-reaction, employ liquid-liquid extraction with dichloromethane (3 × 20 mL) to isolate the product .
Q. How should researchers address inconsistent bioactivity results across cell-based assays?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Control for metabolic interference by using cytochrome P450 inhibitors (e.g., ketoconazole) in hepatocyte models. Standardize cell passage numbers (±5) and serum batch sources to reduce variability. Perform dose-response curves (n ≥ 3) with Hill slope analysis to confirm potency trends .
Q. What computational approaches predict the reactivity of this compound in radical-mediated reactions?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate bond dissociation energies (BDEs) for the C–S and C–O bonds. Molecular dynamics simulations (MD) can model solvent effects on radical stability. Validate predictions with EPR spectroscopy to detect transient radical species .
Q. Data Interpretation & Validation
Q. How to statistically analyze batch-to-batch variability in this compound synthesis?
- Methodological Answer : Apply ANOVA (α = 0.05) to purity data from ≥5 independent batches. Calculate relative standard deviation (RSD) for critical parameters (e.g., yield RSD < 5%). Use Grubbs’ test to identify outliers in datasets. For multivariate analysis (e.g., reaction temperature vs. catalyst loading), employ principal component analysis (PCA) .
Q. What validation criteria are essential for publishing novel derivatives of this compound?
- Methodological Answer : Provide ≥95% purity (HPLC/GC), full spectral characterization (NMR, HRMS, IR), and X-ray crystallography data for unambiguous structural confirmation. Include stability profiles (ICH Q1A guidelines) and elemental analysis (±0.4% theoretical values). For biological studies, specify IC₅₀/EC₅₀ values with 95% confidence intervals .
Properties
IUPAC Name |
2-(furan-2-ylmethylsulfanyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c8-7(9)5-11-4-6-2-1-3-10-6/h1-3H,4-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDIHIJSUARXBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237800 | |
Record name | (Furfurylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89639-87-2 | |
Record name | 2-[(2-Furanylmethyl)thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89639-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Furfurylthio)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089639872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Furfurylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (furfurylthio)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.347 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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